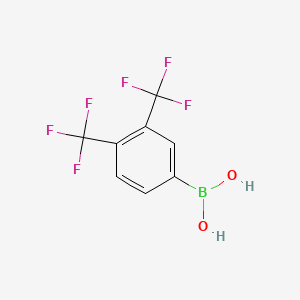

3,4-Bis(trifluoromethyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Bis(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two trifluoromethyl groups attached to the phenyl ring, which significantly enhances its reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trifluoromethyl)phenylboronic acid typically involves the borylation of 3,4-Bis(trifluoromethyl)iodobenzene using a palladium-catalyzed reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a boron source like bis(pinacolato)diboron. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Bis(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Reducing Agents: Sodium borohydride.

Major Products:

Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

Phenol Derivatives: Formed via oxidation.

Borane Derivatives: Formed via reduction.

Aplicaciones Científicas De Investigación

3,4-Bis(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3,4-Bis(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.

Comparación Con Compuestos Similares

- 4-(Trifluoromethyl)phenylboronic acid

- 3-(Trifluoromethyl)phenylboronic acid

- 3,5-Bis(trifluoromethyl)phenylboronic acid

Comparison: 3,4-Bis(trifluoromethyl)phenylboronic acid is unique due to the presence of two trifluoromethyl groups at the 3 and 4 positions on the phenyl ring. This structural feature enhances its reactivity and stability compared to other similar compounds. For instance, 4-(Trifluoromethyl)phenylboronic acid has only one trifluoromethyl group, which may result in lower reactivity in certain reactions .

Actividad Biológica

3,4-Bis(trifluoromethyl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring with two trifluoromethyl groups at the 3 and 4 positions, along with a boronic acid functional group. This configuration enhances its lipophilicity and potential bioactivity. The compound's properties are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆F₆B |

| Molecular Weight | 233.95 g/mol |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition) | 2.59 |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amines, which is characteristic of boronic acids. This property allows it to function as a catalyst in various chemical reactions, including:

- Dehydrative Amidation: It has been shown to catalyze the dehydrative amidation between carboxylic acids and amines effectively, facilitating peptide bond formation .

- Suzuki-Miyaura Coupling Reactions: The compound can participate in cross-coupling reactions, which are pivotal in synthesizing complex organic molecules .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities that may have therapeutic implications:

- Anticancer Activity: Studies have demonstrated that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism has been explored for developing novel anticancer agents .

- Antimicrobial Properties: The compound has shown potential activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species. Its minimum inhibitory concentration (MIC) values suggest moderate effectiveness against these pathogens .

Case Studies

Several studies have investigated the biological activity of boronic acids, including this compound:

-

Study on Anticancer Efficacy:

- Researchers evaluated the anticancer properties against various cell lines. The results indicated significant cytotoxicity against breast cancer cells (MDA-MB-231), with IC50 values in the low micromolar range.

- The compound exhibited selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window .

- Antimicrobial Activity Assessment:

Propiedades

IUPAC Name |

[3,4-bis(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF6O2/c10-7(11,12)5-2-1-4(9(16)17)3-6(5)8(13,14)15/h1-3,16-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZQTQOXIWPFOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680690 |

Source

|

| Record name | [3,4-Bis(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204745-88-9 |

Source

|

| Record name | [3,4-Bis(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.